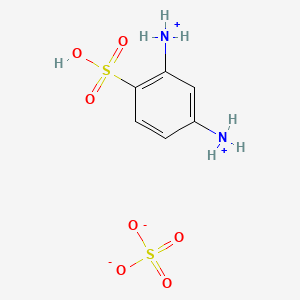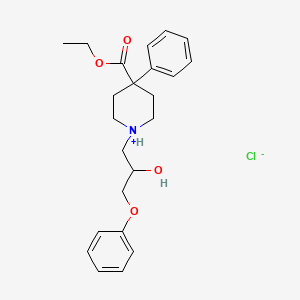
N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester is a complex organic compound that belongs to the class of anthranilic acid derivatives. This compound is characterized by its unique structure, which includes an anthranilic acid core with additional acetyl and dimethylcarbamoyl groups. It is often used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester typically involves multiple steps. One common method includes the acetylation of anthranilic acid followed by the introduction of the dimethylcarbamoyl group. The final step involves esterification with ethanol to form the ethyl ester. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester involves its interaction with specific molecular targets. The acetyl and dimethylcarbamoyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
類似化合物との比較
Similar Compounds
- Methyl N-acetylanthranilate
- Ethyl N-acetylanthranilate
- Methyl 2-(N-acetylamino)benzoate
Uniqueness
N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
97021-17-5 |
|---|---|
分子式 |
C16H22N2O4 |
分子量 |
306.36 g/mol |
IUPAC名 |
ethyl 2-[acetyl-[1-(dimethylamino)-1-oxopropan-2-yl]amino]benzoate |
InChI |
InChI=1S/C16H22N2O4/c1-6-22-16(21)13-9-7-8-10-14(13)18(12(3)19)11(2)15(20)17(4)5/h7-11H,6H2,1-5H3 |
InChIキー |
QAFKBRQHJNQJEE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC=C1N(C(C)C(=O)N(C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)









